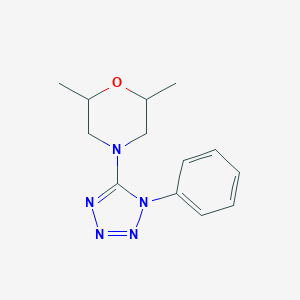
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a tetrazole-containing morpholine derivative that has been synthesized and studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine is not fully understood, but it is believed to act on the hypothalamus and pituitary gland, leading to an increase in the production of growth hormone. 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine may also act on other receptors in the body, including those involved in gene expression and neurotransmitter regulation.
Biochemical and physiological effects:
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has been shown to have various biochemical and physiological effects. It has been shown to increase the production of growth hormone, leading to increased muscle mass and improved feed efficiency in animals. 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for use in treating various diseases.
実験室実験の利点と制限
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has several advantages when used in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is generally well-tolerated in animals. However, 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has some limitations, including the lack of long-term safety data and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine research. One area of interest is its potential use in treating various diseases, including cancer and diabetes. 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine may also have applications in the field of regenerative medicine, as it has been shown to increase the production of growth hormone. Further research is needed to fully understand the mechanism of action of 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine and its potential applications in various fields.
In conclusion, 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied for its effects on neurotransmitters, hormones, and gene expression, and has shown potential as a useful tool in various scientific research applications. While there are some limitations to its use, 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has several advantages and holds promise for future research.
合成法
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine can be synthesized through a multistep process that involves the reaction of morpholine with 2,6-dimethyl-4-bromoaniline, followed by the reaction with sodium azide and triethylamine to form the tetrazole ring. The final product is obtained through purification and isolation techniques.
科学的研究の応用
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has shown potential as a useful tool in various scientific research applications. It has been studied for its effects on neurotransmitters, hormones, and gene expression. 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has been shown to increase the production of growth hormone in animals, making it a potential candidate for use in the livestock industry. It has also been studied for its potential use in treating various diseases, including cancer and diabetes.
特性
製品名 |
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine |
|---|---|
分子式 |
C13H17N5O |
分子量 |
259.31 g/mol |
IUPAC名 |
2,6-dimethyl-4-(1-phenyltetrazol-5-yl)morpholine |
InChI |
InChI=1S/C13H17N5O/c1-10-8-17(9-11(2)19-10)13-14-15-16-18(13)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChIキー |
WFWCVRYBUMNICH-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2=NN=NN2C3=CC=CC=C3 |
正規SMILES |
CC1CN(CC(O1)C)C2=NN=NN2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid](/img/structure/B255756.png)
![11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B255757.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide](/img/structure/B255760.png)

![5-[4-(dimethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B255762.png)

![3-((2-fluorobenzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B255767.png)




![3-(3-chlorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B255785.png)
